Miconazole Impurity H
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Overview
Description
Miconazole Impurity H, also known as 1-[(2RS)-2-(Benzyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole, is a chemical compound related to Miconazole, an imidazole antifungal agent. Miconazole is commonly used to treat fungal infections due to its strong activity against dermatophytes and Candida albicans. This compound is one of the known impurities that can be found in Miconazole formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Miconazole Impurity H involves the reaction of 2,4-dichlorobenzyl chloride with benzyloxyethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with imidazole under specific conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Miconazole Impurity H undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Miconazole Impurity H has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in Miconazole formulations.
Biology: Studied for its biological activity and potential effects on fungal cells.
Medicine: Investigated for its role in the stability and efficacy of Miconazole-based medications.
Industry: Utilized in quality control and method validation processes in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of Miconazole Impurity H is related to its parent compound, Miconazole. Miconazole works by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to cell death. This compound may exhibit similar mechanisms, affecting fungal cell membrane synthesis and function .
Comparison with Similar Compounds
Miconazole Impurity H can be compared with other similar compounds, such as:
Miconazole Impurity A: 1-[(2RS)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol]
Miconazole Impurity B: 1-[(2RS)-2-(2,4-dichlorophenyl)-2-(2,4-dichlorobenzyl)oxy]ethyl]-1H-imidazole
Miconazole Impurity C: 2-[(2,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethan-1-amine hydrochloride
Uniqueness
This compound is unique due to its specific benzyloxy substitution, which differentiates it from other impurities. This structural difference can influence its chemical behavior and interactions, making it a distinct compound in the analysis of Miconazole impurities .
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-phenylmethoxyethyl]imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c19-15-6-7-16(17(20)10-15)18(11-22-9-8-21-13-22)23-12-14-4-2-1-3-5-14/h1-10,13,18H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSENVQMNWOFZIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181931-30-6 |
Source
|
Record name | 1-(2-(2,4-Dichlorophenyl)-2-(phenylmethoxy)ethyl)-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181931306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MICONAZOLE BENZYL ANALOG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGR6SF48KT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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